molecular formula C12H13BrF2OZn B14882019 3-Cyclohexyloxy-4,5-difluorophenylZinc bromide

3-Cyclohexyloxy-4,5-difluorophenylZinc bromide

Cat. No.: B14882019
M. Wt: 356.5 g/mol
InChI Key: OOAWIQYHNCRGMB-UHFFFAOYSA-M
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Description

3-CYCLOHEXYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound used in various chemical reactions. It is a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE typically involves the reaction of 3-cyclohexyloxy-4,5-difluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves:

  • Dissolving 3-cyclohexyloxy-4,5-difluorophenyl bromide in THF.
  • Adding zinc powder or zinc bromide to the solution.
  • Stirring the mixture at a controlled temperature until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include palladium or nickel catalysts, other organozinc compounds, and halides.

    Conditions: These reactions are typically carried out under an inert atmosphere, at controlled temperatures, and sometimes in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a cross-coupling reaction, the product would be a new carbon-carbon bonded compound.

Scientific Research Applications

3-CYCLOHEXYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE is used in various scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used to modify biological molecules for research purposes.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 3-CYCLOHEXYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE involves the transfer of the phenyl group from the zinc compound to the target molecule. This process is facilitated by the presence of a catalyst, which activates the zinc compound and the target molecule, allowing the transfer to occur.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorophenylzinc bromide
  • (Diethoxyphosphoryl)difluoromethylzinc bromide

Uniqueness

3-CYCLOHEXYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE is unique due to the presence of the cyclohexyloxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in specific synthetic applications where other organozinc compounds may not be as effective.

Properties

Molecular Formula

C12H13BrF2OZn

Molecular Weight

356.5 g/mol

IUPAC Name

bromozinc(1+);1-cyclohexyloxy-2,3-difluorobenzene-5-ide

InChI

InChI=1S/C12H13F2O.BrH.Zn/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9;;/h7-9H,1-3,5-6H2;1H;/q-1;;+2/p-1

InChI Key

OOAWIQYHNCRGMB-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)OC2=C(C(=C[C-]=C2)F)F.[Zn+]Br

Origin of Product

United States

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